

Generating and Utilizing Antibodies Against the Mitochondrial Protein Mim1 Notes and Protocols

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Compound of Interest		
Compound Name:	mim1	
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Introduction

Mim1 (Mitochondrial import protein 1) is a key player in the biogenesis of mitochondria, organelles essential for cellular energy production, metabolist Located in the outer mitochondrial membrane of Saccharomyces cerevisiae, **Mim1** is integral to the assembly of the Translocase of the Outer Membr facilitates the import of multi-spanning membrane proteins.[1][2][3][4][5] Given its critical role in mitochondrial protein import, targeting **Mim1** with specific powerful tool for investigating mitochondrial biogenesis, protein translocation mechanisms, and the pathological implications of their dysfunction. The provide detailed protocols for the generation and use of antibodies targeting the **Mim1** protein.

Data Presentation: Antibody Performance Metrics

The following tables summarize typical quantitative data for polyclonal and monoclonal antibodies raised against mitochondrial outer membrane prote reference for expected performance of anti-Mim1 antibodies.

Table 1: Polyclonal Anti-Mim1 Antibody Characteristics

Parameter	Representative Value	Application
Host Animal	Rabbit	Polyclonal Antibody Production
Immunogen	Synthetic peptide (C-terminus of S. cerevisiae Mim1)	Polyclonal Antibody Production
Titer (ELISA)	1:50,000 - 1:100,000	ELISA
Working Dilution (Western Blot)	1:500 - 1:2,000	Western Blot
Working Dilution (Immunohistochemistry)	1:100 - 1:500	Immunohistochemistry
Working Dilution (Immunofluorescence)	1:200 - 1:1,000	Immunofluorescence
Purification	Affinity Purified	General Use

Table 2: Monoclonal Anti-Mim1 Antibody Characteristics



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Parameter	Representative Value	Application
Host Animal	Mouse	Monoclonal Antibody Production
Immunogen	Recombinant full-length S. cerevisiae Mim1 protein	Monoclonal Antibody Production
Clone Designation	M-Mim1-C1	N/A
Isotype	IgG1, kappa	General Use
Affinity (Kd)	1 x 10 ⁻⁸ M	Binding Assays
Working Concentration (Western Blot)	0.5 - 2 μg/mL	Western Blot
Working Concentration (ELISA)	1 - 5 μg/mL	ELISA
Working Concentration (Immunoprecipitation)	2 - 5 μg per 100-500 μg of total protein	Immunoprecipitation
Purity	>95% by SDS-PAGE	General Use

Experimental Protocols

I. Generation of Polyclonal Antibodies Against Mim1

This protocol outlines the generation of polyclonal antibodies in rabbits using a synthetic peptide corresponding to a region of the S. cerevisiae Mim1

- 1. Antigen Preparation:
- Antigen Selection: A 15-20 amino acid peptide from the C-terminus of S. cerevisiae Mim1 (Accession: NP_014616.1) is synthesized. This region is antigenicity and surface exposure. The Mim1 protein sequence is:
 MTEVVGFWESVSDDESEDKDCMEVQNTVSADESPLVQSLVSFVGSCSINLLLPFLNGMMLGFGELFAHELCWRFNWFNHRNKGYKVYPESRKIAAL
- · Conjugation: The synthetic peptide is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance immunogenicity.
- 2. Immunization Protocol:
- · Animal: New Zealand White rabbit.
- Primary Immunization (Day 0): 500 μg of the KLH-conjugated Mim1 peptide is emulsified with an equal volume of Complete Freund's Adjuvant (CF subcutaneously at multiple sites.
- Booster Immunizations (Days 14, 28, 49): 250 µg of the conjugated peptide is emulsified with Incomplete Freund's Adjuvant (IFA) and injected subc
- Test Bleeds: Small blood samples are collected from the ear vein 7-10 days after each booster immunization to monitor the antibody titer by ELISA
- Final Bleed (Day 56-63): Once a high antibody titer is achieved (typically >1:50,000), the rabbit is exsanguinated under anesthesia, and the blood is
- 3. Antibody Purification:
- Serum Separation: The collected blood is allowed to clot, and the serum is separated by centrifugation.
- Affinity Purification: The anti-Mim1 antibodies are purified from the serum using a column containing the Mim1 peptide immobilized on a solid supp

II. Generation of Monoclonal Antibodies Against Mim1

This protocol describes the generation of monoclonal antibodies using hybridoma technology.

- 1. Antigen Preparation:
- Full-length recombinant Mim1 protein is expressed in E. coli and purified.
- 2. Immunization and Hybridoma Production:



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- · Animal: BALB/c mouse.
- Immunization: The mouse is immunized with the purified recombinant Mim1 protein. The immunization schedule is similar to that for polyclonal anti
- Spleen Cell Fusion: Spleen cells from the immunized mouse are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).
- Hybridoma Selection: The fused cells are cultured in HAT (hypoxanthine-aminopterin-thymidine) medium to select for hybridoma cells.
- · Screening: Hybridoma supernatants are screened for the presence of anti-Mim1 antibodies using ELISA.
- · Cloning: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.
- 3. Monoclonal Antibody Production and Purification:
- In vitro production: The selected hybridoma clones are cultured in large-scale to produce monoclonal antibodies in the culture supernatant.
- In vivo production (Ascites): Alternatively, hybridoma cells can be injected into the peritoneal cavity of pristane-primed mice to produce ascites fluid
 antibodies.
- Purification: Monoclonal antibodies are purified from the culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.

III. Application Protocols

A. Western Blotting

This protocol is for the detection of Mim1 protein in yeast cell lysates.

- · Sample Preparation:
 - Grow yeast cells to mid-log phase.
 - · Harvest cells by centrifugation and wash with sterile water.
 - · Lyse cells using glass beads in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
 - Determine the protein concentration of the lysate using a BCA assay.
- · SDS-PAGE and Transfer:
 - Mix the desired amount of protein (20-50 μg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
 - Separate the proteins on a 12% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- · Immunodetection:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-Mim1 antibody (polyclonal: 1:1,000 dilution; monoclonal: 1 µg/mL) overnight at 4°C.
 - · Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - o Detect the signal using an enhanced chemiluminescence (ECL) substrate.



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B. Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantification of Mim1 protein.

- Plate Coating: Coat a 96-well microplate with a capture anti-Mim1 antibody (e.g., monoclonal) at a concentration of 2 μg/mL in coating buffer overn
- Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
- Sample Incubation: Add diluted yeast lysates or purified Mim1 protein standards to the wells and incubate for 2 hours at room temperature.
- Detection Antibody: Add a detection anti-Mim1 antibody (e.g., biotinylated polyclonal) at a concentration of 1 μg/mL and incubate for 1 hour at room
- Signal Development: Add streptavidin-HRP and then a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
- C. Immunoprecipitation (IP)

This protocol is for the immunoprecipitation of Mim1 and its interacting partners.

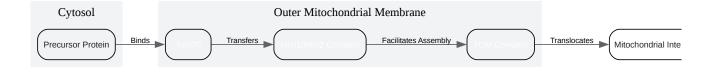
- Lysate Preparation: Prepare yeast cell lysate under non-denaturing conditions to preserve protein-protein interactions.
- Immunocomplex Formation: Incubate 500 μg of cell lysate with 2-5 μg of anti-Mim1 antibody (monoclonal) for 2 hours at 4°C with gentle rotation.
- Capture: Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.
- Washing: Wash the beads three times with lysis buffer.
- · Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
- · Analysis: Analyze the eluted proteins by Western blotting.
- D. Immunohistochemistry (IHC) on Yeast Spheroplasts

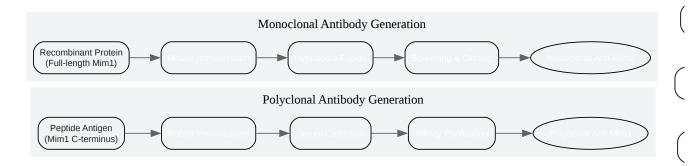
This protocol is for the localization of Mim1 in yeast cells.

- · Cell Preparation:
 - o Grow yeast cells to early to mid-log phase.
 - Fix the cells with 3.7% formaldehyde.
 - o Digest the cell wall with zymolyase to generate spheroplasts.
 - o Adhere the spheroplasts to poly-L-lysine coated slides.
- · Staining:
 - Permeabilize the spheroplasts with 0.2% Triton X-100 in PBS.
 - Block with 1% BSA in PBS.
 - Incubate with the primary anti-Mim1 antibody (polyclonal: 1:200 dilution) overnight at 4°C.
 - o Incubate with a fluorescently labeled secondary antibody.
 - Mount the slides with a mounting medium containing DAPI for nuclear staining.
- Imaging: Visualize the stained cells using a fluorescence microscope.



Visualizations





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